molecular formula C8H8N2O2 B6160151 5-ethynyl-2,4-dimethoxypyrimidine CAS No. 83355-88-8

5-ethynyl-2,4-dimethoxypyrimidine

Cat. No.: B6160151
CAS No.: 83355-88-8
M. Wt: 164.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-2,4-dimethoxypyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-2,4-dimethoxypyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ethynyl group.

    Oxidation Reactions: The ethynyl group can undergo oxidation under specific conditions.

    Coordination Reactions: The compound can form coordination complexes with metal ions.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidine derivatives.

    Oxidation Reactions: Products include oxidized pyrimidine derivatives.

    Coordination Reactions: Products include metal-pyrimidine complexes.

Mechanism of Action

The mechanism of action of 5-ethynyl-2,4-dimethoxypyrimidine involves its incorporation into biological systems where it can interact with nucleic acids and proteins. As a nucleoside analogue, it can be incorporated into DNA, leading to chain termination and inhibition of DNA synthesis . This mechanism is similar to other cytidine analogues used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethoxypyrimidine: Lacks the ethynyl group, making it less reactive in certain substitution and coordination reactions.

    5-ethynyl-2,4-dihydroxypyrimidine: Contains hydroxyl groups instead of methoxy groups, leading to different reactivity and solubility properties.

    5-ethynyl-2,4-dimethylpyrimidine: Contains methyl groups instead of methoxy groups, affecting its electronic properties and reactivity.

Uniqueness

5-ethynyl-2,4-dimethoxypyrimidine is unique due to the presence of both ethynyl and methoxy groups, which confer distinct reactivity and solubility properties. This combination of functional groups makes it a versatile compound for various applications in organic synthesis, coordination chemistry, and biochemical studies .

Properties

CAS No.

83355-88-8

Molecular Formula

C8H8N2O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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